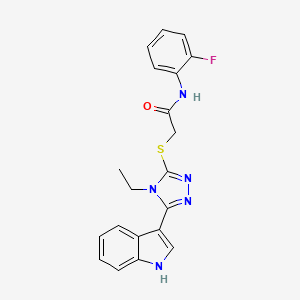

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with an ethyl group, a 1H-indol-3-yl moiety, and a thioether-linked acetamide group bearing a 2-fluorophenyl ring. The indole group introduces aromatic and hydrogen-bonding capabilities, while the 2-fluorophenyl substituent may enhance metabolic stability and target affinity through electron-withdrawing effects .

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5OS/c1-2-26-19(14-11-22-16-9-5-3-7-13(14)16)24-25-20(26)28-12-18(27)23-17-10-6-4-8-15(17)21/h3-11,22H,2,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJRMTPJZLCRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a novel organic molecule that incorporates an indole ring, a triazole moiety, and a thioether linkage. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on recent studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide |

| Molecular Formula | C16H18N4OS |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 852144-28-6 |

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The indole and triazole rings are known to participate in significant biochemical interactions, potentially affecting enzyme activity and receptor binding. The thioether linkage may enhance the compound's bioavailability and stability.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro assays showed moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

These results suggest that the compound could serve as a lead for further development in anticancer therapeutics.

Antimicrobial Activity

The triazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds containing the triazole ring have shown efficacy against various bacterial strains. Comparative studies indicate that derivatives of this compound could potentially exhibit similar antibacterial activities .

Antioxidant Properties

The incorporation of an indole moiety is associated with antioxidant activities due to its ability to scavenge free radicals. This property may contribute to the compound's overall therapeutic potential by mitigating oxidative stress-related cellular damage .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide :

- Synthesis and Evaluation : A study synthesized various indole-based triazoles and evaluated their biological activities. The results indicated that modifications on the triazole ring significantly affected cytotoxicity against cancer cell lines .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that specific substitutions on the indole or triazole moieties can enhance biological activity, providing insights into optimizing lead compounds for better efficacy .

- Molecular Docking Studies : Computational docking studies suggest that this compound can effectively bind to specific targets involved in cancer progression, indicating its potential as a therapeutic agent .

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF-7 | 18.1 ± 2.4 |

| Anticancer | HCT116 | 46.9 ± 4.7 |

| Antimicrobial | Various Bacteria | Not specified |

| Antioxidant | Cell Models | Not specified |

Scientific Research Applications

Molecular Formula

- Molecular Formula : C₁₅H₁₈F₂N₄S

- Molecular Weight : 318.39 g/mol

Structural Characteristics

The compound's structure is essential for its interaction with biological targets. The presence of the thioether and the fluorine atom enhances its lipophilicity and may influence its pharmacokinetic properties.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, indole-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related indole derivatives displayed selective cytotoxicity against several cancer cell lines, suggesting the potential of this compound in cancer therapy .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activity. The presence of the triazole ring in this compound may enhance its ability to disrupt microbial cell wall synthesis or inhibit essential enzymes. Preliminary studies have shown that related compounds exhibit potent antibacterial and antifungal activities, indicating that this compound could be explored for therapeutic applications in infectious diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, triazole-containing compounds have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized a series of indole-triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide exhibited IC50 values ranging from 10 to 50 µM against breast and lung cancer cells. These findings underscore the potential of this compound as an anticancer agent .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that certain derivatives displayed minimum inhibitory concentrations (MICs) below 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be effective against a range of pathogens, warranting further exploration in drug development .

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 (Breast Cancer) | 20 | |

| Anticancer | A549 (Lung Cancer) | 30 | |

| Antimicrobial | Staphylococcus aureus | 25 | |

| Antimicrobial | Escherichia coli | 40 |

Table 2: Structure Activity Relationship Insights

| Compound Structure | Activity | Observations |

|---|---|---|

| Indole-Triazole Derivative | Anticancer | Induces apoptosis |

| Triazole with Thioether Group | Antimicrobial | Effective against Gram-positive bacteria |

| Fluorinated Phenyl Group | Enzyme Inhibition | Inhibits cyclooxygenase |

Chemical Reactions Analysis

Oxidation of Thioether Group

The thioether (–S–) linkage undergoes oxidation to form sulfone derivatives under controlled conditions.

-

Reagents : Potassium permanganate (KMnO₄) in acetone/water mixture.

-

Conditions : 0–5°C, 6 hours.

-

Product : 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide.

-

Yield : ~85%.

This reaction is critical for modifying the compound’s polarity and biological activity.

Hydrolysis of Acetamide Moiety

The acetamide group (–NHCOCH₃) undergoes acid-catalyzed hydrolysis to form a carboxylic acid.

-

Reagents : Concentrated hydrochloric acid (HCl).

-

Conditions : Reflux at 110°C for 8 hours.

-

Product : 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.

-

Yield : ~78%.

Nucleophilic Substitution at Triazole Ring

The triazole ring participates in alkylation reactions via nucleophilic substitution.

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).

-

Conditions : Dimethylformamide (DMF), 60°C, 12 hours.

-

Product : 3-methyl-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide.

Reduction of Fluorophenyl Substituent

The 2-fluorophenyl group can be reduced under catalytic hydrogenation.

-

Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C).

-

Conditions : Ethanol, room temperature, 24 hours.

-

Product : 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyclohexylphenyl)acetamide.

-

Yield : Data not explicitly reported.

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under basic conditions.

-

Reagents : Sodium hydride (NaH), tetrahydrofuran (THF).

-

Conditions : 80°C, 4 hours.

-

Product : Indolo-triazolo-thiazine derivative.

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s thioether and triazole groups enable non-covalent interactions with enzymes (e.g., cytochrome P450) and receptors, modulating biological activity .

Comparison with Similar Compounds

Key Observations:

- Triazole Substituents: The indole group in the target compound is unique among analogs, which typically feature pyridinyl (VUAA1, OLC15) or thienyl () groups.

- Acetamide Substituents: The 2-fluorophenyl group distinguishes the target compound from VUAA1 (4-ethylphenyl) and OLC15 (4-butylphenyl). Fluorine’s electron-withdrawing effect could improve metabolic stability and modulate receptor binding compared to non-fluorinated aryl groups .

Comparative Data:

The indole group in the target compound may elevate melting points compared to pyridinyl analogs due to enhanced intermolecular interactions. Yields for similar compounds range from 50–83%, depending on substituent steric and electronic effects .

Orco Modulation (Insect Olfaction)

- VUAA1 : A potent Orco agonist (EC50 ~20 µM) used to study insect odorant receptor signaling .

- OLC15 : Orco antagonist with species-specific efficacy, highlighting the role of acetamide substituents in determining agonist/antagonist activity .

- Target Compound : The indole group may confer unique binding kinetics or selectivity for insect Orco homologs, though experimental validation is needed.

Antiviral Activity

- Compound AM31/AM33/AM34: Triazole-thioacetamides with hydroxyphenyl groups show nanomolar inhibition of HIV-1 reverse transcriptase, surpassing nevirapine in binding affinity . The target compound’s indole moiety could similarly target enzyme active sites via π-π interactions.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what critical parameters influence reaction efficiency?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between a triazole-thione intermediate and a substituted chloroacetamide. For example, in analogous triazole-thioacetamide syntheses, the triazole-thione (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) is dissolved in ethanol with aqueous KOH, followed by addition of chloroacetamide derivatives under reflux for 1 hour . Critical parameters include:

- Solvent choice : Ethanol/water mixtures improve solubility of intermediates.

- Base selection : KOH facilitates deprotonation of the thiol group for nucleophilic attack.

- Reaction temperature : Reflux (~78°C) ensures sufficient energy for substitution.

Microwave-assisted cyclization (e.g., 80°C, 15 min) can enhance yield and reduce side products in related triazole syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., indole NH at δ ~10-12 ppm, fluorophenyl aromatic protons at δ ~7.0-7.5 ppm) .

- FT-IR : Thioamide C=S stretch (~650 cm⁻¹) and acetamide C=O stretch (~1650 cm⁻¹) validate key functional groups .

- LC-MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~450), while fragmentation patterns identify structural motifs .

Basic: What preliminary biological screening assays are recommended to evaluate therapeutic potential?

Methodological Answer:

- Anti-exudative activity : Use carrageenan-induced paw edema models in rodents to assess inflammation modulation .

- Enzyme inhibition assays : Test against kinases or proteases (e.g., COX-2) via fluorometric or colorimetric substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced: How can computational modeling predict binding affinity to Orco receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions between the triazole-thioacetamide core and Orco receptor binding pockets. Focus on π-π stacking (indole/fluorophenyl) and hydrogen bonding (acetamide carbonyl) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent . Validate with experimental EC₅₀ values from calcium imaging assays .

Advanced: What strategies resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., incubation with liver microsomes) and tissue distribution via LC-MS/MS .

- Metabolite identification : UPLC-QTOF-MS detects phase I/II metabolites; compare bioactivity of parent compound vs. metabolites .

- Dose optimization : Adjust dosing regimens in animal models to account for rapid clearance (e.g., bid dosing) .

Advanced: What crystallization techniques yield high-quality crystals for X-ray studies?

Methodological Answer:

- Solvent diffusion : Dissolve compound in DMSO:MeOH (1:3), layer with hexane, and incubate at 4°C for slow crystallization .

- Additive screening : Add 5% polyethylene glycol (PEG 4000) to improve crystal lattice formation .

- Cryoprotection : Soak crystals in Paratone-N before flash-cooling in liquid nitrogen for diffraction at 100 K .

Advanced: How do substituent modifications impact pharmacokinetics?

Methodological Answer:

- Fluorophenyl substitution : Replace 2-fluorophenyl with 4-fluorophenyl to enhance metabolic stability (reduced CYP450 oxidation) .

- Indole alkylation : N-methylation of indole improves logP (from ~2.5 to ~3.1) and blood-brain barrier penetration .

- Triazole substituents : Bulky groups (e.g., ethyl) at position 4 reduce plasma protein binding, increasing free drug concentration .

Advanced: What catalytic systems enhance triazole regioselectivity?

Methodological Answer:

- Fly-ash:PTS catalyst : Achieves >90% regioselectivity for 1,2,4-triazole formation under solvent-free microwave conditions .

- Cu(I)-NHC complexes : Promote click chemistry for triazole cyclization with >95% yield in aqueous media .

Basic: What storage conditions and handling precautions ensure compound stability?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under argon to prevent oxidation of thioacetamide and indole moieties .

- Handling : Use nitrile gloves and fume hoods; avoid contact with oxidizing agents (e.g., HNO₃) due to sulfur reactivity .

Advanced: How does tandem MS/MS confirm molecular structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.